molecular formula C15H20N6O2 B5866294 N2-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE

N2-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B5866294
M. Wt: 316.36 g/mol
InChI Key: DJBNIOUQCCLNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a triazine ring substituted with a methoxyphenyl group and a morpholinylmethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process. One common method includes the reaction of 2-methoxyaniline with cyanuric chloride to form an intermediate, which is then reacted with morpholine in the presence of a base to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N2-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of specific groups on the triazine ring with new functional groups.

Scientific Research Applications

N2-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA)
  • N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA)
  • 2-(Morpholin-4-yl)-benzo[h]chromen-4-one

Uniqueness

N2-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its triazine core, which imparts unique chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

2-N-(2-methoxyphenyl)-6-(morpholin-4-ylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-22-12-5-3-2-4-11(12)17-15-19-13(18-14(16)20-15)10-21-6-8-23-9-7-21/h2-5H,6-10H2,1H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBNIOUQCCLNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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